(1S,4S)-4-(tert-Butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a cyclopentene ring with a tert-butyloxycarbonylamino group and a methyl ester functional group, making it significant in various chemical reactions and biological interactions.
The compound can be synthesized from readily available starting materials through established organic synthesis methods. Its synthesis and characterization have been documented in various scientific literature, including patents and chemical databases.
This compound falls under the category of amino acid derivatives and cyclic compounds, which are often utilized in pharmaceutical applications due to their biological activity. Specifically, it is classified as a cyclopentene derivative due to its cyclopentene ring structure.
The synthesis of (1S,4S)-4-(tert-butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the final product. Typical solvents include dichloromethane or tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions depending on the step.
The molecular structure of (1S,4S)-4-(tert-butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester can be represented as follows:
The compound exhibits chirality due to the presence of stereocenters at specific carbon atoms in the cyclopentene structure. The stereochemical configuration is crucial for its biological activity.
(1S,4S)-4-(tert-butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester can participate in various chemical reactions:
The choice of reagents and conditions significantly impacts the efficiency and selectivity of these reactions. For example, oxidation reactions may require careful control of temperature and reagent ratios to avoid overoxidation.
The mechanism of action for (1S,4S)-4-(tert-butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester is largely dependent on its application in medicinal chemistry:
Studies suggest that compounds with similar structures often exhibit significant biological activity, including anti-inflammatory and anticancer properties.
(1S,4S)-4-(tert-butyloxycarbonylamino)-2-cyclopentene-1-carboxylic acid methyl ester has several scientific uses:
The cyclopentene core of the target compound is strategically synthesized via stereoselective Diels-Alder cycloaddition. This method enables precise control over stereochemistry at the C1 and C4 positions, which is critical for the compound's function as a Peramivir intermediate [4]. While alternative routes exist (e.g., Favorskii rearrangement of 2-chlorocyclohexanone), the Diels-Alder approach offers superior stereofidelity for introducing the cis-fused ring system [5]. Industrial implementations typically employ chiral auxiliaries or asymmetric catalysts to achieve >98% enantiomeric excess, ensuring the requisite (1S,4S) configuration. Post-cycloaddition functionalization includes oxidative cleavage to install the carboxylic acid precursor at C1, followed by amination at C4 [4].
Table 1: Cyclopentene Core Construction Methods
Method | Stereoselectivity | Key Advantage | Limitation |
---|---|---|---|
Diels-Alder | High (ee >98%) | Direct stereocontrol | High catalyst cost |
Favorskii Rearrangement | Moderate | Commercial starting materials | Requires resolution step |
Lactone Ring-Opening | High | Avoids gaseous HCl | Multi-step sequence |
Boc protection of the C4 amino group is pivotal for stability during downstream reactions. The process involves reacting 4-amino-2-cyclopentene-1-carboxylic acid methyl ester with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (e.g., THF or dichloromethane). Triethylamine is the preferred acid-binding agent, maintaining a reaction pH of 8–9 to prevent epimerization [1] [4]. Critical parameters include:
Esterification of the C1 carboxylic acid employs methanol with thionyl chloride (SOCl₂) as an activating agent, replacing hazardous HCl gas. The optimized protocol specifies:
Table 2: Esterification Performance Comparison
Method | Yield | Impurity Profile | Operational Safety |
---|---|---|---|
SOCl₂/MeOH | 92% | Low (<0.5%) | High |
HCl(g)/MeOH | 85% | Crystals adhere to vessel | Low |
DCC/DMAP | 89% | DCU byproduct | Moderate |
Epimerization at the C1 stereocenter is mitigated during hydrolysis by:
Scalability limitations center on three areas:
Table 3: Industrial Scalability Metrics
Parameter | Lab Scale | Pilot Scale (100 L) | Solutions |
---|---|---|---|
Cycle Time | 48 hours | 60 hours | Continuous crystallization |
Methanol Consumption | 30 L/kg | 22 L/kg (with recovery) | Distillation recycling |
Overall Yield | 56% | 61% | Optimized Boc protection |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1